molecular formula C16H12Cl3NO2 B11941339 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide CAS No. 853349-94-7

3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide

Cat. No.: B11941339
CAS No.: 853349-94-7
M. Wt: 356.6 g/mol
InChI Key: QGZVNHCLEBIBPP-VMPITWQZSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures the consistency and quality of the final product. Industrial methods also focus on optimizing yield and minimizing waste through efficient reaction pathways and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in metabolic pathways, resulting in altered cellular metabolism and growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2,5-dichlorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-difluorophenyl)-2-propenamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties

Properties

CAS No.

853349-94-7

Molecular Formula

C16H12Cl3NO2

Molecular Weight

356.6 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C16H12Cl3NO2/c1-22-14-4-2-3-10(16(14)19)5-8-15(21)20-13-7-6-11(17)9-12(13)18/h2-9H,1H3,(H,20,21)/b8-5+

InChI Key

QGZVNHCLEBIBPP-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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